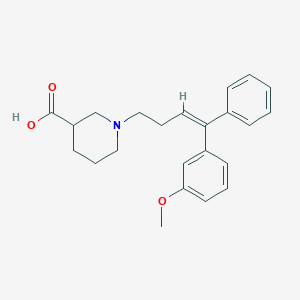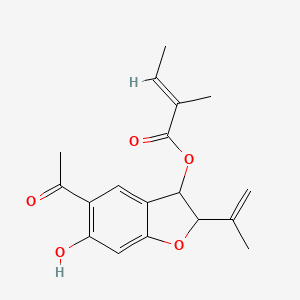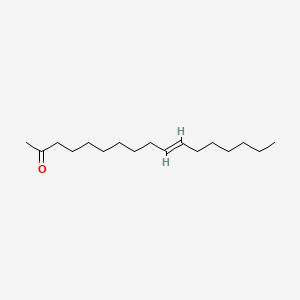![molecular formula C27H32O9 B1236962 (3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-carboxylic acid CAS No. 83512-61-2](/img/structure/B1236962.png)
(3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[102102,1103,8]pentadec-9-ene-6-carboxylic acid is a complex organic molecule with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the oxolan ring: This involves the reaction of a suitable precursor with acetic anhydride under acidic conditions to form the oxolan ring.
Introduction of the but-2-en-2-yl group: This step typically involves a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Formation of the tetracyclic structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can be used to modify the compound’s properties.
Reduction: Reduction reactions can be used to modify the double bonds and other reactive sites within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the acetyloxy and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Its complex structure and multiple functional groups make it a candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: The unique tetracyclic structure could be useful in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound’s ability to interact with various biological molecules makes it a useful tool for studying biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to modulate their activity. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
(3S,6S,8R,11S,12S,13R)-1-[(3S)-3-hydroxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-carboxylic acid: This compound is similar but lacks the acetyloxy group, which can significantly alter its reactivity and interactions.
(3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-methyl ester: This compound has a methyl ester group instead of a carboxylic acid group, which can affect its solubility and reactivity.
Uniqueness
The unique combination of functional groups and the tetracyclic structure of the compound make it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in the design of new drugs and materials.
Propiedades
Número CAS |
83512-61-2 |
|---|---|
Fórmula molecular |
C27H32O9 |
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
(3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-carboxylic acid |
InChI |
InChI=1S/C27H32O9/c1-7-13(2)21-25(6)19-11-9-16-12-17(22(30)31)8-10-18(16)24(19,5)27(35-21,36-25)26(34-15(4)28)20(29)14(3)33-23(26)32/h7,9,11,16-19,21H,3,8,10,12H2,1-2,4-6H3,(H,30,31)/b13-7+/t16-,17-,18-,19-,21+,24?,25-,26+,27?/m0/s1 |
Clave InChI |
LEYIVANMSUUCTR-DIHUVOILSA-N |
SMILES |
CC=C(C)C1C2(C3C=CC4CC(CCC4C3(C(O1)(O2)C5(C(=O)C(=C)OC5=O)OC(=O)C)C)C(=O)O)C |
SMILES isomérico |
C/C=C(\C)/[C@@H]1[C@@]2([C@H]3C=C[C@H]4C[C@H](CC[C@@H]4[C@]3(C(O1)(O2)[C@]5(C(=O)C(=C)OC5=O)OC(=O)C)C)C(=O)O)C |
SMILES canónico |
CC=C(C)C1C2(C3C=CC4CC(CCC4C3(C(O1)(O2)C5(C(=O)C(=C)OC5=O)OC(=O)C)C)C(=O)O)C |
Sinónimos |
FR 900109 FR-900109 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one](/img/structure/B1236879.png)
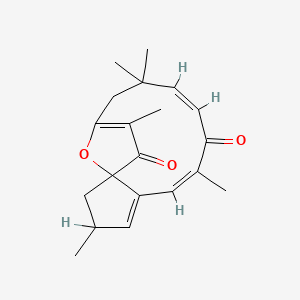
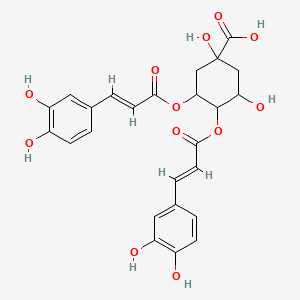
![2-[4-[(E)-3-[2-[(4-methoxycarbonylphenyl)methoxy]phenyl]prop-2-enoyl]phenoxy]acetic acid](/img/structure/B1236882.png)
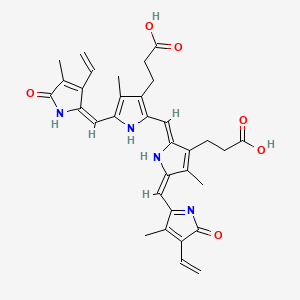
![6-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide](/img/structure/B1236884.png)


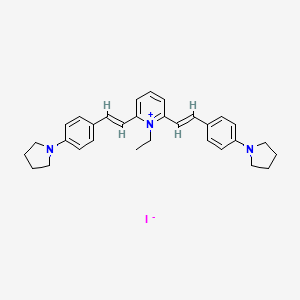
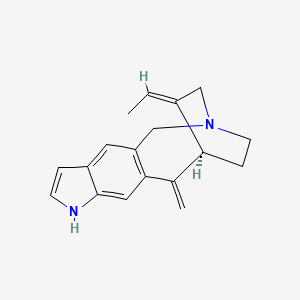
![8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-methylbut-2-enoate](/img/structure/B1236892.png)
